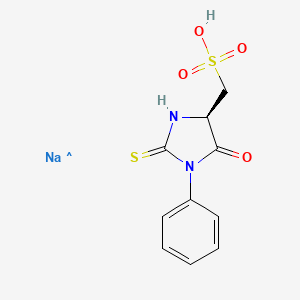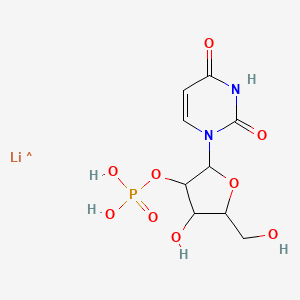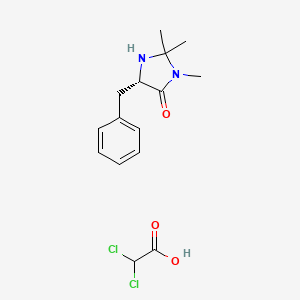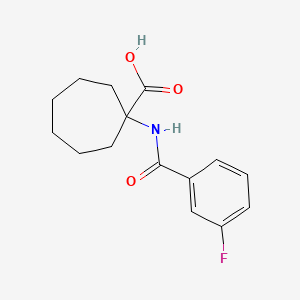
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
描述
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted benzoyl group attached to a cycloheptane ring
准备方法
The synthesis of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid typically involves multiple steps, starting with the preparation of the fluoro-substituted benzoyl precursor. The general synthetic route includes:
Formation of the Fluoro-benzoyl Intermediate:
Cycloheptane Ring Formation: The cycloheptane ring is synthesized through cyclization reactions, which may involve the use of cycloheptanone as a starting material.
Amide Bond Formation: The final step involves the coupling of the fluoro-benzoyl intermediate with the cycloheptane derivative to form the desired amide bond. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted benzoyl group, where nucleophiles like amines or thiols replace the fluoro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
科学研究应用
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.
作用机制
The mechanism of action of 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro-substituted benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The cycloheptane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid can be compared with similar compounds, such as:
1-(4-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: This compound has a fluoro group at the para position, which may alter its chemical reactivity and biological activity.
1-(3-Chloro-benzoylamino)-cycloheptanecarboxylic acid: The presence of a chloro group instead of a fluoro group can affect the compound’s electronic properties and reactivity.
1-(3-Methyl-benzoylamino)-cycloheptanecarboxylic acid: The methyl group introduces steric effects that can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOXXKKBLPKXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587563 | |
| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-18-7 | |
| Record name | 1-[(3-Fluorobenzoyl)amino]cycloheptanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


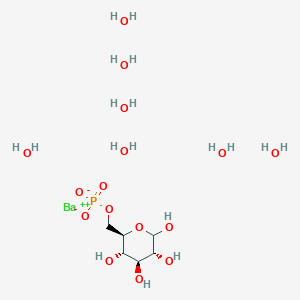

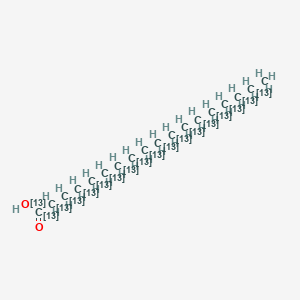
![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
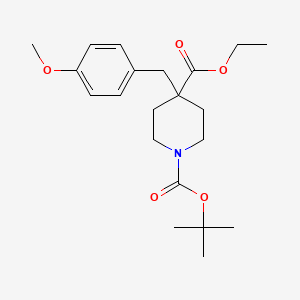

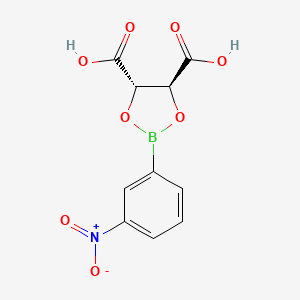
![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)
